molecular formula C8H8N4O2S B1227640 1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone

1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone

Cat. No.: B1227640
M. Wt: 224.24 g/mol
InChI Key: KHUHQNPKJAKBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone is an aryl sulfide.

Scientific Research Applications

Anticholinesterase Activity

Compounds related to 1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone have been studied for their anticholinesterase activities, which are crucial in treating conditions like Alzheimer's disease. A study synthesized different derivatives of this compound and tested their ability to inhibit acetylcholinesterase (AChE). Some derivatives, especially those with electron-donating substituents, exhibited high anticholinesterase activity (Mohsen et al., 2014).

Anticandidal and Cytotoxicity Properties

Another research synthesized 14 derivatives of this compound and evaluated their anticandidal activity and cytotoxic effects. The study revealed that some derivatives were potent anticandidal agents with weak cytotoxicities, indicating their potential in treating candidal infections (Kaplancıklı et al., 2014).

Antituberculosis and Cytotoxicity Studies

Further research involved synthesizing 3-heteroarylthioquinoline derivatives of this compound and testing them against Mycobacterium tuberculosis. Some compounds showed significant activity against tuberculosis while being non-toxic to mouse fibroblast cells, indicating their potential as antituberculosis agents (Chitra et al., 2011).

Antimicrobial Activity

Compounds containing the this compound structure were also investigated for their antimicrobial properties. Research in this area showed good antimicrobial activity against various bacterial and fungal strains (Dişli et al., 2021).

Anti-Breast Cancer Potential

A study exploring the synthesis of Thiazolyl(Hydrazonoethyl)Thiazoles, which are derived from a structure related to this compound, demonstrated promising anti-breast cancer activities. The compounds synthesized exhibited significant activity against MCF-7 tumor cells (Mahmoud et al., 2021).

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

1-(furan-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C8H8N4O2S/c1-12-8(9-10-11-12)15-5-6(13)7-3-2-4-14-7/h2-4H,5H2,1H3

InChI Key

KHUHQNPKJAKBBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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